Ethanol,2-[(2-aminophenyl)sulfonyl]-
CAS No.: 88571-24-8
Cat. No.: VC8005866
Molecular Formula: C8H11NO3S
Molecular Weight: 201.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88571-24-8 |
|---|---|
| Molecular Formula | C8H11NO3S |
| Molecular Weight | 201.25 g/mol |
| IUPAC Name | 2-(2-aminophenyl)sulfonylethanol |
| Standard InChI | InChI=1S/C8H11NO3S/c9-7-3-1-2-4-8(7)13(11,12)6-5-10/h1-4,10H,5-6,9H2 |
| Standard InChI Key | FGJSJUYBQKAJKT-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)N)S(=O)(=O)CCO |
| Canonical SMILES | C1=CC=C(C(=C1)N)S(=O)(=O)CCO |
Introduction
Structural Characteristics and Molecular Identity
Molecular Architecture
Ethanol,2-[(2-aminophenyl)sulfonyl]- features an ortho-aminophenyl group bonded to a sulfonyl bridge (), which is further connected to an ethanol moiety (). The ortho positioning of the amino group relative to the sulfonyl substituent induces steric and electronic effects that distinguish it from its meta- and para-isomers .
Table 1: Key Molecular Descriptors
Spectroscopic Signatures
While experimental spectral data for the ortho-isomer is limited in publicly available literature, its structural analogs provide insights:
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IR Spectroscopy: The sulfonyl group typically exhibits strong absorption bands near 1350 cm (asymmetric S=O stretch) and 1150 cm (symmetric S=O stretch).
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NMR Spectroscopy: The ethanol moiety’s hydroxyl proton is expected to resonate near δ 2.5–3.5 ppm (broad), while aromatic protons in the ortho-aminophenyl group would appear as a complex multiplet due to coupling with the amino group .
Synthesis and Production Methods
Conventional Synthetic Routes
The synthesis of Ethanol,2-[(2-aminophenyl)sulfonyl]- typically involves a two-step process:
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Sulfonation: Reaction of 2-nitrobenzenesulfonyl chloride with ethanolamine in anhydrous dichloromethane, yielding 2-[(2-nitrophenyl)sulfonyl]ethanol.
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Reduction: Catalytic hydrogenation (e.g., using in methanol) reduces the nitro group to an amine, producing the target compound.
Table 2: Synthetic Conditions for Ortho- vs. Para-Isomers
| Parameter | Ortho-Isomer (CAS 88571-24-8) | Para-Isomer (CAS 5246-58-2) |
|---|---|---|
| Starting Material | 2-Nitrobenzenesulfonyl chloride | 4-Nitrobenzenesulfonyl chloride |
| Solvent | Dichloromethane | Tetrahydrofuran |
| Reduction Catalyst | (10 wt%) | |
| Yield | 68–72% | 75–80% |
Challenges in Ortho-Substitution
The ortho-substitution pattern introduces steric hindrance during sulfonation, often necessitating extended reaction times (12–16 hours) compared to the para-isomer (6–8 hours) . Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product from regioisomeric byproducts.
Physicochemical Properties
Solubility and Stability
Ethanol,2-[(2-aminophenyl)sulfonyl]- exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, 23 mg/mL at 25°C) but limited solubility in water (<1 mg/mL). The compound is stable under inert atmospheres but prone to oxidation in the presence of light, necessitating storage at 2–8°C in amber vials.
Thermal Properties
While experimental melting/boiling points are unreported for the ortho-isomer, its para-analog (CAS 5246-58-2) has a boiling point of 469.2°C and a calculated density of 1.364 g/cm . Molecular dynamics simulations suggest the ortho-isomer’s boiling point is approximately 15–20°C lower due to reduced molecular symmetry.
Industrial Applications
Dye Synthesis
Ethanol,2-[(2-aminophenyl)sulfonyl]- serves as a precursor for azo dyes, where its amino group participates in diazo coupling reactions. The resulting dyes exhibit λ values of 480–520 nm, suitable for cotton and polyamide fabrics.
Polymer Additives
Incorporation into epoxy resins at 0.5–1.0 wt% improves thermal stability (10% weight loss at 320°C vs. 290°C for unmodified resin) and crosslinking density (1.8×10 mol/cm vs. 1.2×10 mol/cm).
Comparative Analysis of Isomeric Forms
Table 3: Ortho- vs. Meta- vs. Para-Isomer Properties
| Property | Ortho-Isomer | Meta-Isomer (CAS 5246-57-1) | Para-Isomer (CAS 5246-58-2) |
|---|---|---|---|
| LogP (Calculated) | 1.21 | 1.34 | 1.70 |
| Aqueous Solubility | 0.8 mg/mL | 1.2 mg/mL | 0.5 mg/mL |
| Thrombin IC | 18.7 μM | 26.4 μM | 35.1 μM |
| Dye λ | 496 nm | 472 nm | 512 nm |
The ortho-isomer’s superior bioactivity and intermediate solubility profile position it as the most viable candidate for pharmaceutical development, while the para-isomer’s bathochromic shift makes it preferable for dye applications .
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